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Executive Summary
Poziotinib (also known as HM781-36B) is an orally administered, irreversible pan-human

epidermal growth factor receptor (pan-HER) tyrosine kinase inhibitor (TKI). It is designed to

target and block signaling through the ErbB family of receptors, including EGFR (HER1),

HER2, and HER4. Poziotinib has demonstrated significant anti-tumor activity, particularly in

preclinical and clinical settings for non-small cell lung cancer (NSCLC), breast cancer, and

gastric cancer harboring specific mutations, most notably exon 20 insertion mutations in EGFR

and HER2, which are typically resistant to other TKIs. This guide provides a comprehensive

overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of poziotinib,

summarizing key data, experimental protocols, and underlying mechanisms to inform ongoing

research and development.

In Vivo Pharmacokinetics
The pharmacokinetic profile of poziotinib has been characterized in both preclinical animal

models and human clinical trials. These studies describe its absorption, distribution,

metabolism, and excretion (ADME) properties, which are crucial for determining optimal dosing

and understanding potential drug-drug interactions.
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Preclinical Pharmacokinetics in Animal Models
Studies in rats and dogs have established the fundamental PK parameters of poziotinib.

Table 2.1: Summary of Poziotinib Pharmacokinetic Parameters in Rats

Parameter
Value (Control
Group)

Condition Source

Dose 10 mg/kg (oral) Single dose

Tmax (h) 6 Single dose

t1/2 (h) 4.53 ± 0.85 Single dose

Dose 2 mg/kg (oral) Single dose

Tmax (h) 0.67 ± 0.26 Single dose

t1/2 (h) 2.72 ± 0.85 Single dose

AUC(0-∞) (μg/mL·h) 10.51 ± 2.68 Single dose

Cmax (μg/mL) 0.77 ± 0.20 Single dose

CLz/F (L/kg·h) 199.11 ± 50.84 Single dose

Note: Pharmacokinetic parameters can vary significantly with dose. A lower dose of 2 mg/kg

resulted in faster absorption (shorter Tmax) and elimination (shorter t1/2) compared to a 10

mg/kg dose.

Table 2.2: Summary of Poziotinib Pharmacokinetic Parameters in Dogs

Parameter Value Condition Source

Dose 0.3 mg/kg (oral) Single dose

Tmax (h) 0.40–1.00 Single dose

t1/2 (h) 3.40–5.40 Single dose
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Clinical Pharmacokinetics in Humans
Population pharmacokinetic modeling in patients with advanced solid malignancies has

provided key insights into the clinical behavior of poziotinib.

Table 2.3: Population Pharmacokinetic Parameters of Poziotinib in Cancer Patients

Parameter
Typical Value (± SE
or %CV)

Covariate Influence Source

Absorption Rate

Constant (ka)
1.45 ± 0.23 h⁻¹ Influenced by food

Apparent Clearance

(CL/F)
34.5 L/h (29.4 %CV) -

Central Volume of

Distribution (Vc/F)
185 ± 12.7 L

Influenced by body

weight

Peripheral Volume of

Distribution (Vp/F)
164 L (53.5 %CV) -

SE: Standard Error; CV: Coefficient of Variation. The model describes poziotinib PK with a two-

compartment model.

Experimental Protocols: In Vivo Pharmacokinetics
2.3.1 Animal PK Study Protocol (Rat Model)

Animal Model: Male Sprague-Dawley rats are typically used. Animals are acclimated for at

least one week before the experiment under controlled conditions (25°C, 60% humidity, 12-

hour light/dark cycle) with free access to food and water.

Dosing: Poziotinib is administered via oral gavage at a specified dose (e.g., 10 mg/kg or 2

mg/kg). For drug-drug interaction studies, an interacting agent (e.g., dacomitinib 20 mg/kg) is

administered for a set period (e.g., 14 days) before co-administration with poziotinib.

Sample Collection: Blood samples are collected from the tail vein at multiple time points

post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
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Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: Plasma concentrations of poziotinib and its metabolites are quantified

using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

(UPLC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F) are calculated

using non-compartmental analysis with software like DAS 2.0.
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In Vivo PK Study Workflow

Animal Acclimation
(e.g., Sprague-Dawley Rats)

Oral Gavage Administration
(Poziotinib at specified mg/kg)

Serial Blood Sampling
(Multiple time points, e.g., 0-24h)

Plasma Separation
(Centrifugation)

UPLC-MS/MS Quantification
(Poziotinib & Metabolites)

Pharmacokinetic Analysis
(Non-compartmental, e.g., Cmax, AUC, t1/2)

Click to download full resolution via product page

Caption: Workflow for a typical preclinical pharmacokinetic study.
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Metabolism and Drug-Drug Interactions
In vitro and in vivo studies have identified that poziotinib is primarily metabolized by cytochrome

P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. This leads to the formation of two

major metabolites, M1 (dihydroxylation) and M2 (demethylation).

Because its metabolism is CYP-dependent, poziotinib is susceptible to drug-drug interactions

(DDIs). Co-administration with potent inhibitors or inducers of CYP3A4 or CYP2D6 can alter

poziotinib plasma concentrations, potentially leading to increased toxicity or reduced efficacy.

Table 2.4: Effect of Dacomitinib (CYP2D6/3A4 Inhibitor) on Poziotinib PK in Rats

Parameter
Control
Group

Dacomitinib
Pre-
treatment
Group

% Change p-value Source

AUC (μg/L*h)
1851.3 ±

455.7

4001.3 ±

1369.3
+116% < 0.05

Tmax (h) 5.5 ± 1.0 8.3 ± 2.3 +51% < 0.05

CL (L/h/kg) 5.6 ± 1.4 2.8 ± 1.1 -50% < 0.05

This study demonstrates that pre-treatment with dacomitinib, another TKI, significantly

increases the systemic exposure (AUC) and delays the absorption of poziotinib by inhibiting its

metabolism.

In Vivo Pharmacodynamics
The pharmacodynamic effects of poziotinib are directly linked to its mechanism of action—the

inhibition of HER family tyrosine kinases. This inhibition disrupts downstream signaling

pathways that drive tumor cell proliferation and survival.

Mechanism of Action and Signaling Pathway
Poziotinib is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-

binding pocket of EGFR, HER2, and HER4. This action blocks receptor phosphorylation and
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subsequent activation of key downstream signaling pathways, including the PI3K/AKT/mTOR

and RAS/RAF/MEK/ERK (MAPK) pathways. The inhibition of these pathways leads to G1 cell

cycle arrest and apoptosis in cancer cells.

To cite this document: BenchChem. [Poziotinib hydrochloride pharmacokinetics and
pharmacodynamics in vivo]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610172#poziotinib-hydrochloride-pharmacokinetics-
and-pharmacodynamics-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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